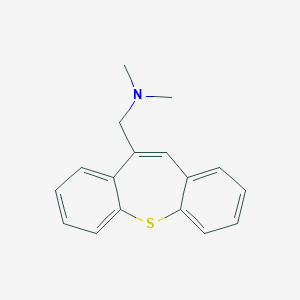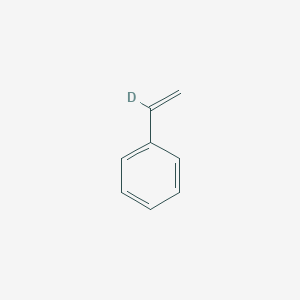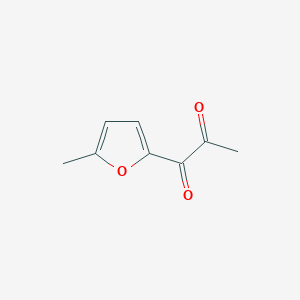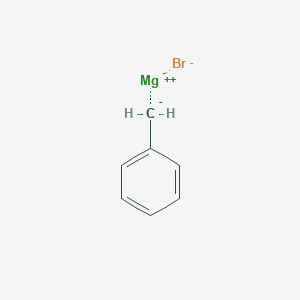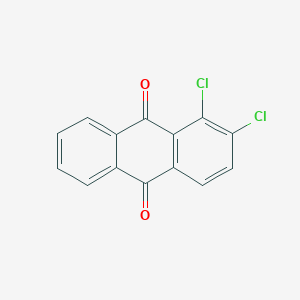
1,2-Dichloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloroanthracene-9,10-dione (DCAD) is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents. DCAD has been studied for its potential use in organic synthesis, as well as its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloroanthracene-9,10-dione is not fully understood. It is believed to act as a radical initiator and a photosensitizer, producing reactive oxygen species and free radicals. 1,2-Dichloroanthracene-9,10-dione has been shown to undergo photoinduced electron transfer reactions, leading to the production of superoxide and hydroxyl radicals.
Efectos Bioquímicos Y Fisiológicos
1,2-Dichloroanthracene-9,10-dione has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. 1,2-Dichloroanthracene-9,10-dione has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 1,2-Dichloroanthracene-9,10-dione has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dichloroanthracene-9,10-dione in lab experiments is its ability to act as a radical initiator and photosensitizer, allowing for the production of reactive oxygen species and free radicals. This can be useful in various photochemical reactions and organic synthesis reactions. However, 1,2-Dichloroanthracene-9,10-dione can also be toxic to cells and can induce DNA damage, making it important to use proper safety precautions when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving 1,2-Dichloroanthracene-9,10-dione. One area of interest is the use of 1,2-Dichloroanthracene-9,10-dione in the production of singlet oxygen and other reactive oxygen species for use in photodynamic therapy for cancer treatment. Additionally, 1,2-Dichloroanthracene-9,10-dione could be further studied for its potential use in organic synthesis, as well as its biological and pharmacological properties. Further research is needed to fully understand the mechanism of action of 1,2-Dichloroanthracene-9,10-dione and its potential applications in various fields.
Métodos De Síntesis
1,2-Dichloroanthracene-9,10-dione can be synthesized through a variety of methods, including oxidation of 1,2-dichloroanthraquinone, reaction of 1,2-dichloroanthracene with potassium permanganate, and reaction of 1,2-dichloroanthracene with sulfuric acid and potassium dichromate. The most common method involves the oxidation of 1,2-dichloroanthraquinone using potassium permanganate.
Aplicaciones Científicas De Investigación
1,2-Dichloroanthracene-9,10-dione has been used in various scientific research applications, including organic synthesis, photochemistry, and pharmacology. It has been used as a starting material for the synthesis of various organic compounds, including anthraquinones, anthracenes, and anthrone derivatives. 1,2-Dichloroanthracene-9,10-dione has also been used in photochemical reactions, such as the production of singlet oxygen and the generation of radical species.
Propiedades
Número CAS |
1594-46-3 |
|---|---|
Nombre del producto |
1,2-Dichloroanthracene-9,10-dione |
Fórmula molecular |
C14H6Cl2O2 |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
1,2-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |
Clave InChI |
PLUFITIFLBGFPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl |
Pictogramas |
Acute Toxic |
Sinónimos |
1,2-Dichloro-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



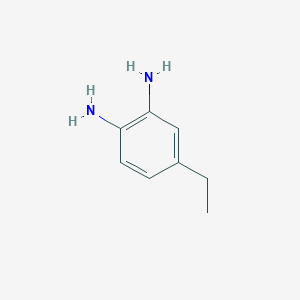
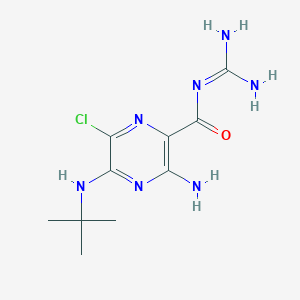
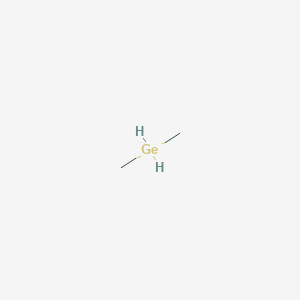
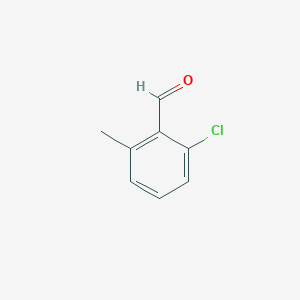
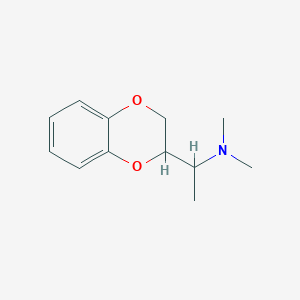
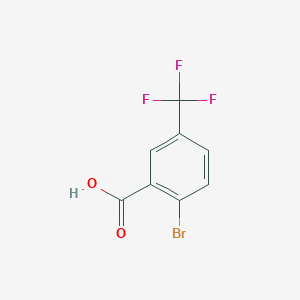
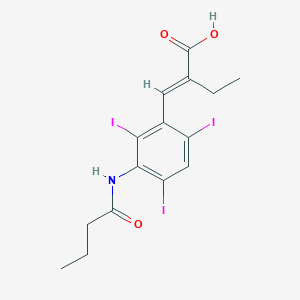

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

